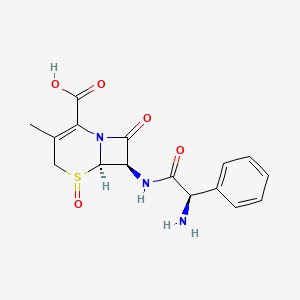

Cephalexin Sulfoxide

Beschreibung

Eigenschaften

CAS-Nummer |

56193-21-6 |

|---|---|

Molekularformel |

C16H17N3O5S |

Molekulargewicht |

363.4 g/mol |

IUPAC-Name |

(7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-methyl-5,8-dioxo-5λ4-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |

InChI |

InChI=1S/C16H17N3O5S/c1-8-7-25(24)15-11(14(21)19(15)12(8)16(22)23)18-13(20)10(17)9-5-3-2-4-6-9/h2-6,10-11,15H,7,17H2,1H3,(H,18,20)(H,22,23)/t10-,11-,15?,25?/m1/s1 |

InChI-Schlüssel |

GAMHLNJQISGSQF-KBHJFDKPSA-N |

SMILES |

CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=CC=C3)N)S(=O)C1)C(=O)O |

Isomerische SMILES |

CC1=C(N2C([C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)S(=O)C1)C(=O)O |

Kanonische SMILES |

CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=CC=C3)N)S(=O)C1)C(=O)O |

Synonyme |

DTXSID90747311; FT-0664462; (7R)-7-{[(2R)-2-Amino-2-phenylacetyl]amino}-3-methyl-5,8-dioxo-5lambda~4~-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid; [6R-[6|A,7|A(R*)]]-7-[(Aminophenylacetyl)amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid 5-Oxide |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure of Cephalexin Sulfoxide

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini AI], Senior Application Scientist

Abstract

Cephalexin, a first-generation cephalosporin antibiotic, is susceptible to oxidation, leading to the formation of cephalexin sulfoxide. This guide provides a comprehensive technical overview of the chemical structure of this compound, a significant degradation product and impurity. A detailed exploration of its stereochemistry, formation, and analytical characterization is presented. This document is intended to be a valuable resource for researchers and professionals involved in the development, manufacturing, and quality control of cephalexin-based pharmaceuticals.

Introduction: The Significance of this compound

Cephalexin is a widely prescribed β-lactam antibiotic effective against a broad spectrum of bacterial infections.[1] Its chemical stability is a critical factor in its efficacy and safety. Under oxidative conditions, the thioether group within the dihydrothiazine ring of cephalexin can be oxidized to a sulfoxide.[2][3] This transformation results in the formation of this compound, a molecule with distinct chemical and biological properties compared to the parent drug.

The presence of this compound in pharmaceutical formulations is of significant interest for several reasons:

-

Reduced Antibacterial Activity: The oxidation of the sulfur atom generally leads to a decrease in antibacterial potency.

-

Impurity Profiling: As a degradation product, this compound is a critical impurity that must be monitored to ensure the quality, safety, and efficacy of cephalexin drug products.[4]

-

Forced Degradation Studies: Understanding the formation of this compound is essential in forced degradation studies, which are crucial for assessing the stability of drug substances and products.[2][3][5][6]

This guide will delve into the nuanced structural details of this compound, providing a foundation for its accurate identification and quantification.

Unraveling the Chemical Structure

The core structure of this compound retains the essential bicyclic β-lactam framework of cephalexin. The key modification is the oxidation of the sulfur atom at position 5 of the 5-thia-1-azabicyclo[4.2.0]oct-2-ene ring system to a sulfoxide group.

Molecular Formula: C₁₆H₁₇N₃O₅S

Molecular Weight: 363.39 g/mol

Stereochemistry: The Emergence of Diastereomers

A crucial aspect of the chemical structure of this compound is the introduction of a new stereocenter at the sulfur atom upon oxidation. This results in the formation of two diastereomers: the (R)-sulfoxide and the (S)-sulfoxide. These diastereomers arise from the pyramidal geometry of the sulfoxide group, where the oxygen atom and the lone pair of electrons on the sulfur create a chiral center.

The full IUPAC names for the diastereomers are:

-

(5R,6R,7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid 5-oxide (Cephalexin R-sulfoxide)

-

(5S,6R,7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid 5-oxide (Cephalexin S-sulfoxide)

The presence of these two diastereomers necessitates the use of stereospecific analytical methods for their separation and characterization.

Formation of this compound: An Oxidation Story

This compound is primarily formed through the oxidation of cephalexin. This process can occur during synthesis, storage, or as a result of forced degradation studies.[4] Common oxidizing agents that can induce this transformation include hydrogen peroxide and metal ions.[2][3]

The oxidation of the thioether in cephalexin is a well-documented reaction. The non-bonding electrons on the sulfur atom are susceptible to attack by electrophilic oxygen species, leading to the formation of the S=O bond.

Diagram: Oxidation of Cephalexin to this compound Diastereomers

Caption: Oxidation of the thioether in cephalexin yields a mixture of (R)- and (S)-sulfoxide diastereomers.

Analytical Characterization: Identifying the Sulfoxide

The definitive identification and quantification of this compound require a combination of advanced analytical techniques.

Spectroscopic Analysis

While specific, publicly available spectral data for this compound is scarce, the following outlines the expected characteristics based on the analysis of similar compounds and information from commercial suppliers of reference standards.

4.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of this compound is expected to show characteristic shifts in the protons adjacent to the sulfoxide group (the methylene protons of the dihydrothiazine ring) compared to cephalexin. The introduction of the sulfoxide creates a more complex splitting pattern for these protons due to the diastereotopic environment. The chemical shifts of other protons in the molecule will also be influenced, albeit to a lesser extent.

-

¹³C NMR: The carbon NMR spectrum will show a downfield shift for the carbons directly bonded to the sulfoxide group due to the deshielding effect of the electronegative oxygen atom.

Table 1: Predicted Key NMR Signal Differences between Cephalexin and this compound

| Moiety | Cephalexin (Predicted) | This compound (Predicted) | Rationale |

| CH₂ (dihydrothiazine ring) | Complex multiplets | Further complexity and downfield shift | Diastereotopic environment and deshielding from S=O |

| C (adjacent to S) | Shielded | Deshielded (downfield shift) | Electronegative oxygen on sulfur |

4.1.2. Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is a powerful tool for the identification of this compound.

-

Molecular Ion: In positive ion mode, this compound is expected to show a protonated molecular ion [M+H]⁺ at m/z 364.09. This is 16 mass units higher than the protonated molecular ion of cephalexin (m/z 348.11), corresponding to the addition of an oxygen atom.

Diagram: Conceptual MS Fragmentation of this compound

Caption: Conceptual fragmentation pathways of this compound in MS/MS.

Chromatographic Separation

High-Performance Liquid Chromatography (HPLC) is the primary technique for the separation and quantification of cephalexin and its related substances, including this compound.

4.2.1. Method Development Considerations

-

Stationary Phase: Reversed-phase columns, such as C18 or C8, are commonly used for the analysis of cephalosporins.[9][10][11]

-

Mobile Phase: A mixture of an aqueous buffer (e.g., acetate or phosphate) and an organic modifier (e.g., acetonitrile or methanol) is typically employed. The pH of the mobile phase is a critical parameter for achieving optimal separation of the ionizable cephalexin and its sulfoxide.

-

Diastereomer Separation: The separation of the (R)- and (S)-sulfoxide diastereomers can be challenging and may require specialized chiral stationary phases or optimization of mobile phase conditions on achiral columns.[12][13]

Experimental Protocol: Illustrative HPLC Method for Cephalexin and Impurities

This protocol is a general guideline and requires optimization for specific instrumentation and samples.

-

Column: C18, 4.6 mm x 250 mm, 5 µm particle size.

-

Mobile Phase A: 0.05 M Ammonium acetate buffer, pH 5.0.

-

Mobile Phase B: Acetonitrile.

-

Gradient Elution:

-

0-5 min: 5% B

-

5-20 min: 5% to 40% B

-

20-25 min: 40% B

-

25-26 min: 40% to 5% B

-

26-30 min: 5% B

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

-

Column Temperature: 30 °C.

Justification of Experimental Choices:

-

The C18 column provides good retention and selectivity for moderately polar compounds like cephalexin and its sulfoxide.

-

The ammonium acetate buffer helps to control the ionization state of the analytes and improve peak shape.

-

Gradient elution is necessary to separate compounds with a range of polarities, including the parent drug and its more polar sulfoxide degradation product.

Synthesis and Isolation

The preparation of pure this compound reference standards is essential for analytical method development and validation.

Synthetic Approach

A common method for the synthesis of this compound is the controlled oxidation of cephalexin.

Experimental Protocol: Synthesis of this compound

-

Dissolution: Dissolve cephalexin in a suitable solvent, such as a mixture of acetic acid and water.

-

Oxidation: Cool the solution in an ice bath and add a stoichiometric amount of an oxidizing agent (e.g., 30% hydrogen peroxide) dropwise with stirring.

-

Monitoring: Monitor the reaction progress by HPLC to observe the formation of the sulfoxide diastereomers and the consumption of the starting material.

-

Quenching: Once the desired conversion is achieved, quench the reaction by adding a reducing agent (e.g., sodium bisulfite solution).

-

Isolation: Adjust the pH of the solution to the isoelectric point of this compound to precipitate the product.

-

Purification: The crude product, which will be a mixture of diastereomers, can be purified by recrystallization or preparative chromatography.

Self-Validation: The identity and purity of the synthesized this compound should be confirmed by NMR, MS, and HPLC analysis, comparing the data with expected values and, if available, a certified reference standard.

Separation of Diastereomers

The separation of the (R)- and (S)-sulfoxide diastereomers typically requires preparative HPLC with a chiral stationary phase or extensive optimization of achiral chromatographic conditions.

Diagram: Workflow for Synthesis and Isolation of this compound Isomers

Caption: General workflow for the synthesis and separation of this compound diastereomers.

Conclusion

A thorough understanding of the chemical structure of this compound is paramount for ensuring the quality and stability of cephalexin drug products. Its formation as a primary oxidation product necessitates robust analytical methods for its detection and quantification. The existence of (R)- and (S)-sulfoxide diastereomers adds a layer of complexity to its analysis, requiring stereospecific separation techniques. This guide has provided a detailed overview of the structural features, formation pathways, and analytical characterization of this compound to support the research and development efforts of professionals in the pharmaceutical industry.

References

-

Evaluation of the Cefalexin Drug Degradation Profile in Pharmaceutical Capsule Forms Based on Forced Degradation Studies. (2022). Semantic Scholar. [Link]

-

Proposed degradation pathway of cephalexin. (n.d.). ResearchGate. [Link]

-

Stress Studies and Identification of Degradation Products of Cephalexin Using LC–PDA and LC–MS/MS. (n.d.). ResearchGate. [Link]

-

Evaluation of the Cefalexin Drug Degradation Profile in Pharmaceutical Capsule Forms Based on Forced Degradation Studies. (n.d.). ResearchGate. [Link]

-

ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF CEPHALEXIN BY RP-HPLC METHOD. (2019). Jetir.Org. [Link]

-

(PDF) RP -HPLC Developed Analytical Method for Cephalexin Determination in Pure and Pharmaceutical Preparations. (2020). ResearchGate. [Link]

-

Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. (n.d.). agilent.com. [Link]

-

Mass spectral fragmentation pathways of (a) cephalosporin antibiotics... (n.d.). ResearchGate. [Link]

-

Reverse Phase HPLC Determination of Cephalexin in Tablets. (n.d.). ResearchGate. [Link]

-

Mass spectral fragmentation pathway of cephalosporin antibiotic. (n.d.). ResearchGate. [Link]

-

Comparative study on separation of diastereomers by HPLC. (n.d.). ResearchGate. [Link]

-

Cephalexin. (n.d.). PubChem. [Link]

Sources

- 1. Cephalexin | C16H17N3O4S | CID 27447 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Evaluation of the Cefalexin Drug Degradation Profile in Pharmaceutical Capsule Forms Based on Forced Degradation Studies | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. jetir.org [jetir.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 13. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]

An In-depth Technical Guide to the Physicochemical Properties of Cephalexin Sulfoxide

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Cephalexin, a first-generation cephalosporin, is a widely prescribed antibiotic. Its degradation pathways and the resulting products are of significant interest in pharmaceutical development and quality control. This technical guide provides a comprehensive overview of the core physical and chemical properties of cephalexin sulfoxide, a primary oxidative degradation product of cephalexin. This document delves into the structural and physicochemical characteristics, spectroscopic profile, and pertinent experimental protocols for the synthesis, purification, and analysis of this compound. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study of cephalosporin stability and impurity profiling.

Introduction

This compound is a significant transformation product of cephalexin, formed through the oxidation of the sulfur atom within the dihydrothiazine ring of the cephalosporin nucleus.[1] As a prominent impurity and degradation product, a thorough understanding of its physical and chemical properties is paramount for ensuring the quality, safety, and efficacy of cephalexin-containing pharmaceutical products. This guide offers a detailed exploration of these properties, supported by experimental data and established analytical methodologies.

Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. These properties are crucial for its detection, isolation, and characterization.

Structural and General Properties

This compound retains the core bicyclic structure of cephalexin, with the key difference being the presence of a sulfoxide functional group.

| Property | Value | Source(s) |

| Chemical Name | (6R,7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-methyl-5,8-dioxo-5λ⁴-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | [2] |

| Molecular Formula | C₁₆H₁₇N₃O₅S | [2][3] |

| Molecular Weight | 363.39 g/mol | [2][4] |

| CAS Number | 56193-21-6 | [2][3] |

| Appearance | Off-white solid | [3] |

Diagram 1: Chemical Structure of this compound

Caption: Simplified pathway for the formation of this compound.

Experimental Protocols

This section provides generalized protocols for the synthesis, purification, and analysis of this compound. These are intended as a starting point and may require optimization based on specific laboratory conditions and available instrumentation.

Synthesis of this compound (Oxidation of Cephalexin)

This protocol describes a common method for the preparation of this compound through the oxidation of cephalexin.

Materials:

-

Cephalexin

-

Hydrogen peroxide (30%)

-

Formic acid

-

Methanol

-

Water

-

Stir plate and stir bar

-

Round-bottom flask

-

Ice bath

Procedure:

-

Dissolve a known amount of cephalexin in a mixture of formic acid and water in a round-bottom flask.

-

Cool the solution in an ice bath with continuous stirring.

-

Slowly add hydrogen peroxide (30%) dropwise to the cooled solution.

-

Allow the reaction to stir at a low temperature for several hours, monitoring the progress by a suitable analytical method such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion of the reaction, carefully quench any excess hydrogen peroxide.

-

The crude this compound can be precipitated by adjusting the pH or by the addition of a suitable anti-solvent.

-

Collect the precipitate by filtration and wash with cold water or a suitable solvent.

-

Dry the product under vacuum.

Diagram 3: Workflow for Synthesis of this compound

Caption: Step-by-step workflow for the synthesis of this compound.

Purification by High-Performance Liquid Chromatography (HPLC)

For obtaining high-purity this compound for use as an analytical standard, preparative HPLC is a suitable method.

Instrumentation:

-

Preparative HPLC system with a UV detector

-

C18 reversed-phase column

Mobile Phase:

-

A gradient of water (with a suitable modifier like formic acid or ammonium acetate) and a polar organic solvent such as methanol or acetonitrile is typically employed. The exact gradient program will need to be developed based on the specific column and system.

Procedure:

-

Dissolve the crude this compound in a suitable solvent, ensuring complete dissolution.

-

Filter the sample solution to remove any particulate matter.

-

Inject the sample onto the preparative HPLC column.

-

Collect the fraction corresponding to the this compound peak, as identified by its retention time and UV absorbance.

-

Combine the collected fractions.

-

Remove the solvent under reduced pressure (e.g., using a rotary evaporator).

-

Lyophilize the remaining aqueous solution to obtain the purified this compound as a solid.

Analytical Characterization

A stability-indicating HPLC method is essential for the quantitative analysis of cephalexin and the detection of its degradation products, including the sulfoxide.

Instrumentation:

-

Analytical HPLC system with a UV detector

-

C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

Mobile Phase:

-

A common mobile phase consists of a mixture of an aqueous buffer (e.g., sodium acetate) and an organic modifier like methanol or acetonitrile. [5] Procedure:

-

Prepare standard solutions of cephalexin and, if available, a reference standard of this compound at known concentrations.

-

Prepare the sample solution by dissolving the material to be analyzed in a suitable diluent.

-

Inject the standard and sample solutions into the HPLC system.

-

Identify the peaks based on their retention times compared to the standards.

-

Quantify the amount of this compound present by comparing its peak area to that of the standard.

Biological Activity

Conclusion

This compound is a critical molecule in the context of cephalexin stability and impurity profiling. A thorough understanding of its physicochemical properties is essential for the development of robust analytical methods and stable pharmaceutical formulations. This guide has provided a comprehensive overview of the available information on this compound, including its structural characteristics, spectroscopic data, chemical stability, and relevant experimental protocols. It is anticipated that this document will serve as a valuable resource for scientists and researchers in the pharmaceutical field.

References

-

Allmpus. (n.d.). This compound. Retrieved from [Link]

-

Manasa Life Sciences. (n.d.). Cefalexin S-Sulfoxide. Retrieved from [Link]

-

ResearchGate. (n.d.). Chemical structure of impurities and their main degradation from cephalexin. Retrieved from [Link]

-

Chemsrc. (2025, September 11). This compound. Retrieved from [Link]

-

ResearchGate. (n.d.). illustrates the 1H-NMR spectra of Cephalexin and its Complexes (DMSO-d6) (1-3). Retrieved from [Link]

-

Semantic Scholar. (n.d.). Evaluation of the Cefalexin Drug Degradation Profile in Pharmaceutical Capsule Forms Based on Forced Degradation Studies. Retrieved from [Link]

-

Wikipedia. (n.d.). Cefalexin. Retrieved from [Link]

-

HiMedia Laboratories. (n.d.). Cephalexin (AS015-1vl). Retrieved from [Link]

-

ResearchGate. (n.d.). Stress Studies and Identification of Degradation Products of Cephalexin Using LC–PDA and LC–MS/MS. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Cephalexin-impurities. Retrieved from [Link]

-

LinkedIn. (2025, June 14). Pharmacokinetics of Cephalosporin Drugs ; Absorption, Distribution, Metabolism, Excretion. Retrieved from [Link]

- Hadi, A. G., et al. (2023). Synthesis, Identification, and Anti-oxidant Activity of Di- Organotin (IV)-Cephalexin Complexes. Journal of Medicinal and Chemical Sciences, 6(2), 392-401.

-

ResearchGate. (n.d.). FTIR spectra of cephalexin, SBA-15, and SBA-15 after cephalexin adsorption at pH = 2.3. Retrieved from [Link]

-

ResearchGate. (n.d.). Evaluation of the Cefalexin Drug Degradation Profile in Pharmaceutical Capsule Forms Based on Forced Degradation Studies. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectrum combined of cephalexin sample and cephalexin RS. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0014707). Retrieved from [Link]

-

SynThink. (n.d.). Cephalexin EP Impurities & USP Related Compounds. Retrieved from [Link]

-

CONDA. (n.d.). Cephalexin 30 µg. Retrieved from [Link]

- PubMed. (1977). Cephalosporin degradations. Journal of Medicinal Chemistry, 20(7), 963-965.

-

National Center for Biotechnology Information. (2023, August 17). Cephalexin. StatPearls. Retrieved from [Link]

- Google Patents. (n.d.). US3632850A - Cephalexin synthesis.

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

-

Global Substance Registration System. (n.d.). This compound. Retrieved from [Link]

-

National Institutes of Health. (2015). Narrow-Spectrum Cephalosporin Susceptibility Testing of Escherichia coli with the BD Phoenix Automated System: Questionable Utility of Cephalothin as a Predictor of Cephalexin Susceptibility. Retrieved from [Link]

-

African Journal of Pharmaceutical Research and Development. (2012). Kinetics of Degradation and Stability Marketed in Nigeria. Retrieved from [Link]

-

PubMed. (1995). Stability of cephalexin monohydrate suspension in polypropylene oral syringes. Retrieved from [Link]

-

MDPI. (2023, September 3). A Systematic Review on the Clinical Pharmacokinetics of Cephalexin in Healthy and Diseased Populations. Retrieved from [Link]

-

PubMed. (1978). Determination of cefalexin pharmacokinetics and dosage adjustments in relation to renal function. Retrieved from [Link]

-

JETIR. (n.d.). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF CEPHALEXIN BY RP-HPLC METHOD. Retrieved from [Link]

-

Asian Journal of Chemistry. (2013). Stability of Cefoselis Sulfate in Intravenous Solutions. Retrieved from [Link]

-

Briti Scientific. (n.d.). Cephalexin R-Sulfoxide. Retrieved from [Link]

Sources

Synthesis and Characterization of Cephalexin Sulfoxide: A Guide for Researchers and Scientists

An In-Depth Technical Guide for Drug Development Professionals

Abstract

Cephalexin, a first-generation cephalosporin antibiotic, is a cornerstone in the treatment of various bacterial infections by inhibiting the synthesis of the bacterial cell wall.[1][2] The oxidation of its thioether component to cephalexin sulfoxide represents a critical transformation, relevant in the contexts of metabolism, degradation product analysis, and as a potential synthetic intermediate.[3][4] This guide provides a comprehensive technical overview of the controlled chemical synthesis of this compound and the rigorous analytical methodologies required for its definitive characterization. We will delve into the causality behind experimental choices, present self-validating protocols, and ground all claims in authoritative references, ensuring a scientifically robust resource for professionals in drug development and chemical research.

Introduction: The Significance of this compound

The cephalosporin nucleus, characterized by a β-lactam ring fused to a dihydrothiazine ring, is the pharmacophore responsible for the antibacterial activity of cephalexin.[1] The sulfur atom within the dihydrothiazine ring is susceptible to oxidation, a process that can occur both metabolically and through chemical degradation. This oxidation yields this compound, a compound that exists as two distinct diastereomers: the (R)-sulfoxide and the (S)-sulfoxide.[5][6]

Understanding the synthesis and properties of this compound is paramount for several reasons:

-

Impurity Profiling: As an oxidation-related impurity, regulatory bodies require its presence in cephalexin drug substances and products to be monitored and controlled to ensure safety and efficacy.[3][4]

-

Metabolic Studies: The sulfoxide is a potential metabolite of cephalexin, and its synthesis provides the necessary reference standard for pharmacokinetic and metabolic studies.

-

Synthetic Chemistry: Penicillin sulfoxides are key intermediates in the ring-expansion synthesis to the cephalosporin core, making the chemistry of sulfoxides central to the production of semi-synthetic β-lactam antibiotics.[7][8]

This guide will focus on the direct oxidation of cephalexin as a reliable and controlled method for producing this compound for research and analytical purposes.

Controlled Synthesis of this compound

The primary transformation in converting cephalexin to its sulfoxide is the selective oxidation of the thioether sulfur. The challenge lies in performing this oxidation without cleaving the labile β-lactam ring or affecting other functional groups.

Mechanistic Insight & Selection of Oxidant

The thioether sulfur is an electron-rich moiety, making it susceptible to electrophilic attack by an oxidizing agent.[5] The choice of oxidant is the most critical parameter in this synthesis. While strong oxidants like potassium permanganate (KMnO₄) can oxidize cephalexin, they often lack selectivity and can lead to over-oxidation or cleavage of the cephem nucleus, yielding byproducts such as a di-ketone.[5][6][9]

For a controlled and high-yield synthesis, peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA), are the reagents of choice. The causality for this selection is rooted in m-CPBA's ability to deliver a single oxygen atom in a concerted, electrophilic manner under mild, typically acidic to neutral conditions, which preserves the integrity of the β-lactam ring. The reaction proceeds through a well-defined transition state, leading to the sulfoxide.

The oxidation of the sulfur atom creates a new stereocenter. Therefore, the reaction produces a mixture of two diastereomers, Cephalexin (R)-Sulfoxide and Cephalexin (S)-Sulfoxide. The ratio of these diastereomers can be influenced by reaction conditions and the steric environment of the cephalexin molecule.

Diagram: Synthetic Workflow

The following diagram outlines the logical flow from starting material to the purified and verified final product.

Caption: High-level workflow for the synthesis and purification of this compound.

Detailed Experimental Protocol: m-CPBA Oxidation

This protocol is a self-validating system; the progress and outcome are monitored at critical steps using analytical techniques.

Materials:

-

Cephalexin (monohydrate or anhydrous)

-

meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

-

Dichloromethane (DCM), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

10% aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Deionized water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve cephalexin (1.0 eq) in a mixture of DCM and a minimal amount of MeOH to aid solubility at room temperature.

-

Cooling: Cool the resulting clear solution to 0 °C in an ice bath. This is crucial to control the reaction's exothermicity and minimize byproduct formation.

-

Oxidant Addition: Dissolve m-CPBA (1.1 eq) in a minimal amount of DCM. Add this solution dropwise to the stirred cephalexin solution over 30 minutes, ensuring the temperature remains below 5 °C.

-

Reaction Monitoring: Monitor the reaction progress every 15-30 minutes by thin-layer chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The product, being more polar, will have a lower Rf value on TLC and a shorter retention time on a typical reversed-phase HPLC column compared to the starting material. The reaction is typically complete within 2-4 hours.

-

Quenching: Once the starting material is consumed, quench the excess m-CPBA by adding 10% aqueous Na₂S₂O₃ solution and stirring for 15 minutes.

-

Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (to remove m-chlorobenzoic acid) and then with deionized water.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude this compound as a white or off-white solid.

-

Purification: The crude product can be purified by silica gel column chromatography or recrystallization to achieve high purity.

Rigorous Characterization of this compound

Definitive identification of the synthesized product is achieved through a combination of chromatographic and spectroscopic techniques.

Diagram: Characterization Logic

This diagram illustrates the logical process for confirming the structure and purity of the synthesized compound.

Sources

- 1. Cephalexin | C16H17N3O4S | CID 27447 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Cephalexin? [synapse.patsnap.com]

- 3. Cefalexin R-Sulfoxide | Manasa Life Sciences [manasalifesciences.com]

- 4. Cefalexin S-Sulfoxide | Manasa Life Sciences [manasalifesciences.com]

- 5. Oxidation of Cefalexin by Permanganate: Reaction Kinetics, Mechanism, and Residual Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. US3632850A - Cephalexin synthesis - Google Patents [patents.google.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. mdpi.com [mdpi.com]

Cephalexin Degradation: A Mechanistic Exploration of the Sulfoxidation Pathway

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Cephalexin, a first-generation cephalosporin, remains a cornerstone in the treatment of various bacterial infections.[1] Its clinical efficacy, however, is intrinsically linked to its chemical stability. The integrity of the β-lactam and dihydrothiazine ring systems is paramount to its antibacterial action, which involves the inhibition of bacterial cell wall synthesis.[1][2][3] This guide provides a comprehensive technical examination of the degradation pathways of cephalexin, with a specialized focus on the oxidative transformation to its sulfoxide derivative. Understanding this pathway is not merely an academic exercise; it is a critical requirement for the development of stable pharmaceutical formulations, the establishment of meaningful shelf-life specifications, and ensuring patient safety and therapeutic efficacy. We will delve into the underlying chemical mechanisms, the conditions that promote degradation, and the state-of-the-art analytical methodologies required to monitor and quantify these transformations, thereby providing a self-validating framework for stability assessment.

The Molecular Architecture: Cephalexin and its Sulfoxide

The susceptibility of cephalexin to degradation is rooted in its molecular structure. The molecule features several reactive centers, but the thioether linkage within the dihydrothiazine ring is particularly prone to oxidation.

-

Cephalexin: The core structure consists of a 7-aminocephalosporanic acid nucleus, which is composed of a β-lactam ring fused to a six-membered dihydrothiazine ring. Key features include the reactive β-lactam ring, the thioether group at position 1 of the dihydrothiazine ring, and the D-phenylglycyl side chain at position 7.

-

Cephalexin Sulfoxide: This degradant is formed through the oxidation of the sulfur atom in the thioether group.[4][5] This seemingly minor modification—the addition of a single oxygen atom—creates a new chiral center at the sulfur atom, leading to two possible stereoisomers (R- and S-sulfoxides).[5][6] Crucially, this transformation significantly diminishes or eliminates the antibiotic's biological activity.[6]

Caption: Chemical structures of Cephalexin and its primary oxidative degradant, this compound.

A Multi-faceted Breakdown: Core Degradation Pathways

Cephalexin can degrade via several distinct chemical pathways, each influenced by environmental factors such as pH, light, and the presence of oxidizing agents. A thorough understanding of these routes is essential for developing robust stability-indicating methods.

-

Hydrolytic Degradation: This is arguably the most common degradation pathway for all β-lactam antibiotics.[2][7] It involves the cleavage of the strained four-membered β-lactam ring. This reaction is readily catalyzed by acidic or basic conditions and is the mechanism by which β-lactamase enzymes confer bacterial resistance.[3][8][9][10][11] The opening of this ring renders the antibiotic inactive, as its structure can no longer mimic the D-alanyl-D-alanine substrate of penicillin-binding proteins (PBPs).

-

Oxidative Degradation: As the central topic of this guide, this pathway involves the oxidation of the electron-rich thioether sulfur atom to form the corresponding sulfoxide. This is a critical transformation to monitor, as it can be induced by atmospheric oxygen, peroxide residues from packaging, or other excipients in a formulation.[6][12]

-

Photodegradation: Exposure to ultraviolet (UV) or visible light can initiate complex free-radical chain reactions, leading to a variety of degradation products.[13][14][15] This pathway often involves reactions at the β-lactam and dihydrothiazine rings.[15]

Caption: Overview of the primary degradation pathways for Cephalexin.

The Sulfoxidation Pathway: A Deeper Mechanistic Dive

The formation of this compound is a direct consequence of the nucleophilic character of the sulfur atom in the dihydrothiazine ring.

Mechanism of Sulfoxidation

The reaction proceeds via an electrophilic attack on the sulfur atom. In forced degradation studies, this is typically achieved using hydrogen peroxide (H₂O₂). The oxygen atom in the peroxide is electrophilic and readily attacks the lone pair of electrons on the sulfur atom. This leads to the formation of an S-O bond, yielding the sulfoxide. Other oxidizing agents, such as permanganate, have also been demonstrated to effectively induce this transformation.[6][12]

Causality in Experimental Design: Forced Degradation Studies

Forced degradation, or stress testing, is a cornerstone of pharmaceutical development mandated by regulatory bodies like the ICH (International Council for Harmonisation).[16][17] The rationale is to intentionally degrade the drug substance under conditions more severe than accelerated stability testing.

-

Expertise & Experience: We don't just stress the molecule; we stress it with purpose. By exposing cephalexin to controlled oxidative stress (e.g., 0.3-3% H₂O₂), we can selectively promote the sulfoxidation pathway.[18][19] This allows us to:

-

Identify Degradants: Generate sufficient quantities of the sulfoxide for structural elucidation (e.g., by LC-MS/MS).

-

Develop Analytical Methods: Create and validate a "stability-indicating" analytical method that can resolve the parent drug from its sulfoxide and other potential degradants.

-

Understand Pathways: Elucidate the degradation mechanism, which informs formulation and packaging decisions (e.g., inclusion of antioxidants or use of oxygen-impermeable packaging).

-

Caption: The mechanism of Cephalexin oxidation to its sulfoxide by hydrogen peroxide.

Analytical Framework: A Self-Validating System

Trustworthiness in stability analysis is achieved when the analytical method itself proves its suitability for the task. A stability-indicating method must be able to unequivocally separate and quantify the active pharmaceutical ingredient (API) in the presence of its degradation products.

Core Technique: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the gold standard for stability testing of cephalexin.[16][20] The separation is based on the differential partitioning of the analyte and its degradants between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. This compound, being more polar than the parent cephalexin due to the addition of the oxygen atom, will typically have a shorter retention time on a standard RP-HPLC column.

| Parameter | Typical Condition | Rationale / Causality |

| Column | C18 (e.g., 250 x 4.6 mm, 5µm) | Provides excellent hydrophobic interaction for separating the parent drug from its more polar degradants. |

| Mobile Phase | Acetonitrile/Methanol and an aqueous buffer (e.g., phosphate, acetate) | The organic modifier controls the elution strength. The buffer maintains a constant pH to ensure consistent ionization state and peak shape. |

| Detection | UV/PDA at ~254-260 nm | Cephalexin has a strong chromophore, allowing for sensitive detection at this wavelength. A Photodiode Array (PDA) detector is superior as it provides spectral data for peak purity assessment.[21] |

| Flow Rate | 1.0 mL/min | A standard flow rate that provides a good balance between resolution and analysis time. |

Protocol: Forced Oxidative Degradation and HPLC Analysis

This protocol describes a self-validating system where the generation of the degradant is used to confirm the analytical method's resolving power.

Objective: To generate this compound via forced degradation and confirm its separation from the parent cephalexin peak using a stability-indicating RP-HPLC method.

Materials:

-

Cephalexin reference standard

-

HPLC-grade acetonitrile and methanol

-

Analytical grade phosphate buffer salts

-

30% Hydrogen Peroxide (H₂O₂)

-

HPLC system with PDA detector and C18 column

Methodology:

-

Preparation of Solutions:

-

Prepare a stock solution of cephalexin (e.g., 1 mg/mL) in a suitable solvent (e.g., water or mobile phase).

-

Prepare a working solution by diluting the stock solution to a final concentration of ~100 µg/mL.

-

-

Application of Stress:

-

Test Sample: To an aliquot of the working solution, add H₂O₂ to achieve a final concentration of 3%. Allow the solution to react at room temperature for a specified time (e.g., 24 hours).

-

Control Sample: Prepare an identical aliquot of the working solution without adding H₂O₂.

-

Blank: Prepare a solution with only the solvent and H₂O₂.

-

-

HPLC Analysis:

-

Set up the HPLC system according to the validated method parameters (see table above).

-

Inject the Blank, Control Sample, and Test Sample.

-

-

Data Analysis and Validation:

-

Chromatogram Review:

-

The Control Sample should show a single, sharp peak for intact cephalexin at its expected retention time.

-

The Test Sample chromatogram should show a significant decrease in the area of the parent cephalexin peak and the appearance of one or more new peaks. The major new peak, eluting earlier than cephalexin, is presumptively the sulfoxide.

-

-

Peak Purity Analysis: Use the PDA detector software to perform peak purity analysis on the cephalexin peak in the Test Sample. This confirms that the peak is spectrally pure and not co-eluting with any degradants. The ability to resolve the parent peak from the new degradant peak validates the method as "stability-indicating" for this specific degradation pathway.

-

Identification: For definitive identification, the stressed sample can be analyzed by LC-MS. The sulfoxide peak will exhibit a mass-to-charge ratio (m/z) that is 16 amu higher than that of the parent cephalexin.

-

Caption: Experimental workflow for a forced oxidative degradation study of Cephalexin.

Conclusion

The oxidative degradation of cephalexin to its sulfoxide derivative is a critical pathway that directly impacts the stability, safety, and efficacy of the final pharmaceutical product. This guide has detailed the chemical basis for this transformation and outlined the authoritative, self-validating analytical framework required for its investigation. For researchers and drug development professionals, a profound understanding of this pathway is not optional—it is fundamental to designing robust formulations, establishing scientifically sound stability protocols, and ultimately, ensuring the delivery of a high-quality medicinal product to the patient. By integrating mechanistic knowledge with rigorous, well-designed experimental protocols, we can effectively control for this degradation route and uphold the highest standards of scientific integrity.

References

-

Title: Photocatalytic degradation of cephalexin antibiotic on TiO>2> nanoparticles: insights from kinetics, thermodynamics, liquid chromatography-mass spectrometry, degradation pathways, and antibacterial activities Source: Universitas Indonesia URL: [Link]

-

Title: β-Lactamase-catalysed hydrolysis of cephalexin: evolution of the cephalosporoate intermediate Source: Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) URL: [Link]

-

Title: Hydrolysis of cephalexin and meropenem by New Delhi metallo-β-lactamase: the substrate protonation mechanism is drug dependent Source: PubMed URL: [Link]

-

Title: Photocatalytic degradation of cephalexin by ZnO nanowires under simulated sunlight: Kinetics, influencing factors, and mechanisms Source: PubMed URL: [Link]

-

Title: Hydrolysis of cephalexin and meropenem by New Delhi metallo-β-lactamase: the substrate protonation mechanism is drug dependent Source: RSC Publishing URL: [Link]

-

Title: Degradation of micropollutant cephalexin by ultraviolet (UV) and assessment of residual antimicrobial activity of transformation products Source: Water Science & Technology | IWA Publishing URL: [Link]

-

Title: Proposed degradation pathway of cephalexin. Source: ResearchGate URL: [Link]

-

Title: RP -HPLC Developed Analytical Method for Cephalexin Determination in Pure and Pharmaceutical Preparations Source: ResearchGate URL: [Link]

-

Title: Evaluation of the Cefalexin Drug Degradation Profile in Pharmaceutical Capsule Forms Based on Forced Degradation Studies Source: ResearchGate URL: [Link]

-

Title: Evaluation of the Cefalexin Drug Degradation Profile in Pharmaceutical Capsule Forms Based on Forced Degradation Studies Source: Semantic Scholar URL: [Link]

-

Title: Chemical structure of impurities and their main degradation from cephalexin Source: ResearchGate URL: [Link]

-

Title: (PDF) DEVELOPMENT AND VALIDATION OF STABILITY INDICATING GREEN HPLC-UV METHOD FOR DETERMINATION OF CEPHALEXIN IN PHARMACEUTICAL DOSAGE FORMS AND HUMAN URINE USING MICELLAR MOBILE PHASE Source: ResearchGate URL: [Link]

-

Title: this compound Source: PubChem - NIH URL: [Link]

-

Title: Comparison of Three Independent Methods of Cephalexin Determination by Means of Potassium Caroate Source: Ars Pharmaceutica URL: [Link]

-

Title: Determination of Cephalexin Monohydrate in Pharmaceutical Dosage Form by Stability-Indicating RP-UFLC and UV Spectroscopic Methods Source: NIH URL: [Link]

-

Title: A New Green Analytical RP-HPLC Method Development and Validation for Simultaneous Estimation of Bromhexine and Cephalexin Source: Research Journal of Pharmacy and Technology URL: [Link]

-

Title: Evaluation of the Cefalexin Drug Degradation Profile in Pharmaceutical Capsule Forms Based on Forced Degradation Studies Source: OUCI URL: [Link]

-

Title: Oxidation of Cefalexin by Permanganate: Reaction Kinetics, Mechanism, and Residual Antibacterial Activity Source: PMC - PubMed Central URL: [Link]

-

Title: Cefalexin Source: Wikipedia URL: [Link]

-

Title: Oxidation of Cefalexin by Permanganate: Reaction Kinetics, Mechanism, and Residual Antibacterial Activity Source: ResearchGate URL: [Link]

-

Title: Role of beta lactamases in antibiotic resistance: A review Source: ResearchGate URL: [Link]

-

Title: β-Lactam antibiotic Source: Wikipedia URL: [Link]

-

Title: Degradation of β-lactam antibiotics Source: ResearchGate URL: [Link]

-

Title: β-Lactams and β-Lactamase Inhibitors: An Overview Source: PMC - NIH URL: [Link]

-

Title: Cephalosporin degradations Source: PubMed URL: [Link]

-

Title: Cefalexin R-Sulfoxide Source: Manasa Life Sciences URL: [Link]

Sources

- 1. Cefalexin - Wikipedia [en.wikipedia.org]

- 2. β-Lactam antibiotic - Wikipedia [en.wikipedia.org]

- 3. β-Lactams and β-Lactamase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C16H17N3O5S | CID 22801955 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Cefalexin R-Sulfoxide | Manasa Life Sciences [manasalifesciences.com]

- 6. Oxidation of Cefalexin by Permanganate: Reaction Kinetics, Mechanism, and Residual Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. β-Lactamase-catalysed hydrolysis of cephalexin: evolution of the cephalosporoate intermediate - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 9. Hydrolysis of cephalexin and meropenem by New Delhi metallo-β-lactamase: the substrate protonation mechanism is drug dependent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Hydrolysis of cephalexin and meropenem by New Delhi metallo-β-lactamase: the substrate protonation mechanism is drug dependent - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. scholar.ui.ac.id [scholar.ui.ac.id]

- 14. Photocatalytic degradation of cephalexin by ZnO nanowires under simulated sunlight: Kinetics, influencing factors, and mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. iwaponline.com [iwaponline.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Evaluation of the Cefalexin Drug Degradation Profile in Pharmaceutical Capsule Forms Based on Forced Degradation Studies | Semantic Scholar [semanticscholar.org]

- 20. rjptonline.org [rjptonline.org]

- 21. Determination of Cephalexin Monohydrate in Pharmaceutical Dosage Form by Stability-Indicating RP-UFLC and UV Spectroscopic Methods - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Significance of Cephalexin Sulfoxide in Drug Stability

Executive Summary

Cephalexin, a first-generation cephalosporin, is a cornerstone of antibiotic therapy. However, its efficacy is intrinsically linked to its chemical stability. The molecule is susceptible to degradation under various environmental conditions, with oxidation of the thioether in the dihydrothiazine ring being a primary pathway. This process yields cephalexin sulfoxide, a critical degradation product whose presence serves as a key indicator of the drug's stability and integrity. This guide provides an in-depth analysis of the formation of this compound, the factors influencing its generation, robust analytical methodologies for its detection, and its overall significance in the context of drug development, quality control, and regulatory compliance.

The Cephalexin Molecule: A Profile in Susceptibility

Cephalexin is a semi-synthetic β-lactam antibiotic effective against a wide range of Gram-positive and some Gram-negative bacteria.[1][2] Its therapeutic action relies on the integrity of the β-lactam ring, which inhibits bacterial cell wall synthesis. The World Health Organization (WHO) has listed cephalexin as a drug with known stability problems, underscoring the need for rigorous control over its storage and formulation.[3] The molecule's stability is challenged by hydrolysis, oxidation, and photolysis, leading to the formation of various degradation products.[4][5][6] Among these, this compound is of paramount importance due to its direct formation from oxidative stress, a common challenge in pharmaceutical manufacturing and storage.

This compound: The Primary Oxidative Degradant

The transformation of cephalexin into its sulfoxide is a direct consequence of the oxidation of the sulfur atom within the cephem nucleus. This conversion represents a significant chemical change that directly impacts the molecule's pharmacological profile.

Mechanism of Formation

The thioether group in the cephalexin structure is nucleophilic and thus susceptible to attack by electrophilic oxygen species. This oxidation is a common degradation pathway when the drug substance or product is exposed to oxidizing agents, such as hydrogen peroxide, or even atmospheric oxygen over long-term storage, potentially accelerated by factors like light, heat, and the presence of metal ions.[5][6] The reaction results in the formation of a sulfoxide, which alters the electronic and steric properties of the core structure. A chemical reaction involving potassium caroate (KHSO₅) as an oxidant has been shown to form cephalexin S-oxide.[7]

Structural Transformation

The conversion from cephalexin to this compound is a targeted chemical modification. The core β-lactam and dihydrothiazine rings are preserved, but the addition of an oxygen atom to the sulfur fundamentally changes the molecule.

Caption: Structural relationship between Cephalexin and its Sulfoxide.

Impact on Drug Efficacy and Safety

The formation of this compound is not merely a chemical curiosity; it is a critical quality attribute.

-

Loss of Potency: Oxidation of the sulfur atom can impact the conformational integrity of the cephem nucleus, which is essential for binding to penicillin-binding proteins (PBPs) in bacteria. This structural change typically leads to a significant reduction or complete loss of antibacterial activity.

-

Safety Profile: While the sulfoxide itself may not be acutely toxic, its presence indicates a loss of the active ingredient and the potential for other, uncharacterized degradants to be present. Regulatory bodies such as the USP and BP set strict limits on impurities and related substances in the final drug product to ensure patient safety and therapeutic consistency.[8][9][10]

Factors Driving this compound Formation

Understanding the conditions that promote the formation of this compound is fundamental to developing stable formulations and defining appropriate storage conditions. Forced degradation studies are the primary tool used to elucidate these pathways.[5][6]

-

Oxidative Stress: Exposure to oxidizing agents is the most direct cause. Studies show significant degradation when cephalexin is subjected to hydrogen peroxide.[5][6]

-

pH: The rate of cephalexin degradation is strongly dependent on pH. While hydrolysis is a major concern in acidic and basic conditions, these environments can also influence the oxidative stability of the molecule.[5][11]

-

Temperature: Elevated temperatures accelerate chemical reactions, including oxidation. The degradation of cephalexin has been shown to follow first-order kinetics, with reaction rates increasing significantly with temperature.[3][12]

-

Photostability: Exposure to UV light can induce photolytic degradation, leading to oxidized species.[4] This necessitates protective packaging for the drug product.

Analytical Framework for Stability Assessment

To ensure the quality of cephalexin-containing products, robust analytical methods capable of separating and quantifying the parent drug from its degradation products are required. This is the core principle of a stability-indicating method (SIM).

The Imperative of Stability-Indicating Methods

A SIM is an analytical procedure that provides unequivocal separation of the active pharmaceutical ingredient (API) from its potential degradation products, process impurities, and excipients. Its development is a regulatory requirement and a cornerstone of demonstrating product stability. The specificity of a SIM is typically demonstrated through forced degradation studies, where the drug is intentionally exposed to harsh conditions to generate the degradants.[13][14]

High-Performance Liquid Chromatography (HPLC): The Gold Standard

Reversed-phase HPLC (RP-HPLC) coupled with UV detection is the most widely used technique for the analysis of cephalexin and its related substances.[15]

-

Causality in Method Development: The choice of a C18 or C8 column is driven by the need to retain the moderately polar cephalexin and its degradants.[13][16] The mobile phase, typically a buffered aqueous solution with an organic modifier like methanol or acetonitrile, is optimized to achieve sufficient resolution between the cephalexin peak and the peaks of its degradants, including the sulfoxide.[15][17] A photodiode array (PDA) detector is often used to confirm peak purity and aid in the identification of new impurities.[13]

Caption: General workflow for HPLC-based stability analysis.

Experimental Protocols

The following protocols are illustrative examples grounded in common industry practices and published methodologies.[5][14]

Protocol: Forced Degradation of Cephalexin

Objective: To intentionally degrade cephalexin under various stress conditions to identify potential degradation products and validate a stability-indicating method.

Methodology:

-

Stock Solution Preparation: Prepare a 1 mg/mL solution of cephalexin in a suitable solvent (e.g., a mixture of water and acetonitrile).

-

Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 1.0 M HCl. Heat at 60°C for 2 hours. Cool, neutralize with 1.0 M NaOH, and dilute to a final concentration of ~100 µg/mL with mobile phase.

-

Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.04 M NaOH at room temperature for 30 minutes. Neutralize with 0.1 M HCl and dilute to ~100 µg/mL with mobile phase.

-

Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 3% H₂O₂. Store at room temperature for 1 hour. Dilute to ~100 µg/mL with mobile phase. This condition is expected to be the primary generator of this compound.

-

Thermal Degradation: Store the stock solution at 60°C for 24 hours. Dilute to ~100 µg/mL with mobile phase.

-

Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) for 24 hours. Dilute to ~100 µg/mL with mobile phase.

-

Control Sample: Dilute the stock solution to ~100 µg/mL with mobile phase without subjecting it to any stress.

-

Analysis: Analyze all samples by a validated stability-indicating HPLC method.

Protocol: Stability-Indicating RP-HPLC Method

Objective: To quantify cephalexin and resolve it from its degradation products, including this compound.

Instrumentation & Conditions:

-

HPLC System: A system with a quaternary pump, autosampler, column oven, and PDA detector.

-

Column: Enable C18G (250 mm × 4.6 mm, 5 µm) or equivalent.[16]

-

Mobile Phase: Methanol:0.01 M Tetrabutylammonium Hydroxide Sulfate (50:50, v/v).[16]

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 254 nm.[16]

-

Column Temperature: Ambient or 30°C.

-

Injection Volume: 20 µL.

System Suitability: Before sample analysis, inject a standard solution multiple times. The system is deemed suitable if the relative standard deviation (RSD) for peak area is <2.0%, the tailing factor is <2.0, and the theoretical plates are >2000.

Data Presentation and Regulatory Landscape

Clear presentation of stability data is crucial for interpretation and regulatory submissions.

Summarizing Forced Degradation Data

The results from the forced degradation study can be effectively summarized in a table.

| Stress Condition | % Assay of Cephalexin | % Area of this compound | Total % Degradation |

| Control (Unstressed) | 99.8 | < 0.05 | 0.2 |

| 1.0 M HCl (60°C, 2 hr) | 85.2 | 1.5 | 14.8 |

| 0.04 M NaOH (RT, 30 min) | 78.9 | 0.8 | 21.1 |

| 3% H₂O₂ (RT, 1 hr) | 65.4 | 25.1 | 34.6 |

| Thermal (60°C, 24 hr) | 92.1 | 2.3 | 7.9 |

| Photolytic (UV, 24 hr) | 94.5 | 3.1 | 5.5 |

| Note: Data are illustrative and intended to demonstrate trends. |

This table clearly highlights that oxidative stress is the most significant pathway for the formation of this compound.

Regulatory Context and Specifications

Regulatory guidelines from the International Council for Harmonisation (ICH), specifically ICH Q1A(R2) for stability testing and Q3A(R2) for impurities, provide the framework for these studies.[18] Pharmacopoeias like the USP and BP set specific limits for impurities in the cephalexin drug substance and product. For example, the USP monograph for cephalexin may specify a limit of not more than 1.0% for any individual related substance and not more than 5.0% for total impurities.[8] Monitoring and controlling this compound within these limits is mandatory for product release and ensuring shelf-life stability.

Conclusion

This compound is more than a simple degradant; it is a definitive marker of oxidative stress and a critical parameter in the stability assessment of cephalexin. Its formation directly correlates with a loss of drug potency and signals potential inadequacies in formulation or packaging. A thorough understanding of its formation pathways, coupled with the implementation of robust, stability-indicating analytical methods, is essential for drug development professionals. By meticulously monitoring and controlling the levels of this compound, researchers and manufacturers can ensure that cephalexin-based medicines remain safe, effective, and stable throughout their intended shelf life, thereby safeguarding patient health.

References

-

ResearchGate. (n.d.). Proposed degradation pathway of cephalexin. Available from: [Link]

-

Panda, S. S., Ravi Kumar, B. V. V., Dash, R., & Mohanta, G. (2013). Determination of Cephalexin Monohydrate in Pharmaceutical Dosage Form by Stability-Indicating RP-UFLC and UV Spectroscopic Methods. Scientia Pharmaceutica, 81(4), 1029–1041. Available from: [Link]

-

von Ahn, A., Dallegrave, A., & dos Santos, J. H. Z. (2022). Evaluation of the Cefalexin Drug Degradation Profile in Pharmaceutical Capsule Forms Based on Forced Degradation Studies. Chromatographia, 85(3), 263-279. Available from: [Link]

-

von Ahn, A., Dallegrave, A., & dos Santos, J. H. Z. (2022). Evaluation of the Cefalexin Drug Degradation Profile in Pharmaceutical Capsule Forms Based on Forced Degradation Studies. Semantic Scholar. Available from: [Link]

-

ResearchGate. (n.d.). Chemical structure of impurities and their main degradation from cephalexin. Available from: [Link]

-

Ofokansi, K. C., Esimone, C. O., & Nworu, C. S. (2012). Kinetics of degradation and stability studies of cephalexin suspensions marketed in Nigeria. African Journal of Pharmaceutical Research and Development, 4, 25-30. Available from: [Link]

-

Rattie, E. S., Guttman, D. E., & Ravin, L. J. (1978). Kinetics of degradation of cefazolin and cephalexin in aqueous solution. Arzneimittel-Forschung, 28(6), 944–948. Available from: [Link]

-

El-Kassem, L. T., & Fawzy, M. G. (2018). DEVELOPMENT AND VALIDATION OF STABILITY INDICATING GREEN HPLC-UV METHOD FOR DETERMINATION OF CEPHALEXIN IN PHARMACEUTICAL DOSAGE FORMS AND HUMAN URINE USING MICELLAR MOBILE PHASE. ResearchGate. Available from: [Link]

-

Adewuyi, G. O., & Olowu, R. A. (2012). Sonochemical degradation of the antibiotic cephalexin in aqueous solution. Fresenius Environmental Bulletin, 21(8A), 2268-2273. Available from: [Link]

-

Ofokansi, K. C., Esimone, C. O., & Nworu, C. S. (2012). Kinetics of Degradation and Stability Marketed in Nigeria. African Journal of Pharmaceutical Research and Development, 4, 25-30. Available from: [Link]

-

Panda, S. S., Ravi Kumar, B. V. V., Dash, R., & Mohanta, G. (2013). Determination of Cephalexin Monohydrate in Pharmaceutical Dosage Form by Stability-Indicating RP-UFLC and UV Spectroscopic Methods. ResearchGate. Available from: [Link]

-

Panda, S. S., Ravi Kumar, B. V. V., Dash, R., & Mohanta, G. (2013). Determination of Cephalexin Monohydrate in Pharmaceutical Dosage Form by Stability-Indicating RP-UFLC and UV Spectroscopic Methods. SciSpace. Available from: [Link]

-

Kumar, B. R., & Kumar, D. A. (2020). A New Green Analytical RP-HPLC Method Development and Validation for Simultaneous Estimation of Bromhexine and Cephalexin. Research Journal of Pharmacy and Technology, 13(10), 4649-4653. Available from: [Link]

-

von Ahn, A., Dallegrave, A., & dos Santos, J. H. Z. (2022). Evaluation of the Cefalexin Drug Degradation Profile in Pharmaceutical Capsule Forms Based on Forced Degradation Studies. OUCI. Available from: [Link]

-

Blazheyevskiy, M. Y., & Logoyda, L. S. (2018). Comparison of Three Independent Methods of Cephalexin Determination by Means of Potassium Caroate. Medical and Clinical Chemistry, 20(3), 108-113. Available from: [Link]

-

Ni, Y., & Wang, L. (2002). Comparison of several methods used for the determination of cephalosporins. Analysis of cephalexin in pharmaceutical samples. Journal of Pharmaceutical and Biomedical Analysis, 29(3), 405–423. Available from: [Link]

-

Sree, N., & Kumar, S. (2018). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF CEPHALEXIN BY RP-HPLC METHOD. JETIR, 5(8). Available from: [Link]

-

ResearchGate. (n.d.). Relying on free radical degradation of cephalexin by novel Cu1Co2@C catalyzed by permonosulfate: Mechanism and degradation pathways. Available from: [Link]

-

Dinner, A. (1977). Cephalosporin degradations. Journal of Medicinal Chemistry, 20(7), 963–965. Available from: [Link]

-

USP-NF. (2010). Cephalexin. Pharmacopeial Forum, 36(5). Available from: [Link]

-

Bosch Reig, F., Campíns Falcó, P., & Sevillano-Cabeza, A. (2001). A new derivatization procedure for the determination of cephalexin with 1,2-naphthoquinone 4-sulphonate in pharmaceutical and urine samples using solid-phase extraction cartridges and UV–visible detection. Analytica Chimica Acta, 441(1), 109-118. Available from: [Link]_

-

AL-Nahrain University. (2006). Quantitative Analysis of Cephalexin Antibiotic by using Normal and Derivative spectrophotometric Methods. Available from: [Link]

-

Roy, L., & Goud, N. R. (2020). Multicomponent solid forms of antibiotic cephalexin towards improved chemical stability. CrystEngComm, 22(34), 5649-5658. Available from: [Link]

-

Kiron, S. S., et al. (2024). Impact of storage conditions on cephalexin tablets' shelf life in Kerala. Pharmacy. Available from: [Link]

-

Adewuyi, G. O., & Olowu, R. A. (2012). Sonochemical degradation of the antibiotic cephalexin in aqueous solution. ResearchGate. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). Cephalexin. PubChem Compound Database. Available from: [Link]

-

Agatonovic-Kustrin, S., et al. (2012). Dissolution Stability of Cephalexin Extemporaneous Suspensions During an Accelerated Stability Study. Journal of Pharmaceutical Sciences, 101(12), 4547-4554. Available from: [Link]

-

Wang, H., et al. (2017). The long-term impact of cefalexin on organic substrate degradation and microbial community structure in EGSB system. Chemosphere, 180, 473-481. Available from: [Link]

-

U.S. Food and Drug Administration. (n.d.). KEFLEX CAPSULES (Cephalexin, USP) Label. Available from: [Link]

Sources

- 1. Cephalexin | C16H17N3O4S | CID 27447 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. ajopred.com [ajopred.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Evaluation of the Cefalexin Drug Degradation Profile in Pharmaceutical Capsule Forms Based on Forced Degradation Studies | Semantic Scholar [semanticscholar.org]

- 7. scielo.isciii.es [scielo.isciii.es]

- 8. uspnf.com [uspnf.com]

- 9. pharmacopeia.cn [pharmacopeia.cn]

- 10. 头孢氨苄 British Pharmacopoeia (BP) Reference Standard | Sigma-Aldrich [sigmaaldrich.com]

- 11. Kinetics of degradation of cefazolin and cephalexin in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. scispace.com [scispace.com]

- 15. jetir.org [jetir.org]

- 16. Determination of Cephalexin Monohydrate in Pharmaceutical Dosage Form by Stability-Indicating RP-UFLC and UV Spectroscopic Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 17. rjptonline.org [rjptonline.org]

- 18. Evaluation of the Cefalexin Drug Degradation Profile in Pharmaceutical Capsule Forms Based on Forced Degradation Studies [ouci.dntb.gov.ua]

An In-Depth Technical Guide to the Toxicological Profile of Cephalexin Sulfoxide

Foreword

Cephalexin, a first-generation cephalosporin, has been a cornerstone of antibacterial therapy for decades. Its degradation products and metabolites, however, are of increasing interest to researchers, drug development professionals, and regulatory bodies. Among these, cephalexin sulfoxide, an oxidation product, warrants a thorough toxicological evaluation to ensure patient safety and product quality. This technical guide provides a comprehensive framework for understanding and assessing the toxicological profile of this compound. In the absence of extensive direct toxicological data for this specific compound, this guide leverages established principles of toxicology, regulatory guidelines, and read-across approaches from the broader class of cephalosporins to propose a robust evaluation strategy.

Introduction to this compound

This compound is a primary degradation product and potential metabolite of cephalexin, formed through the oxidation of the sulfur atom in the dihydrothiazine ring.[1] This transformation can occur during the manufacturing process, storage of the drug product, or as a result of metabolic processes in the body. The presence of impurities and degradation products in active pharmaceutical ingredients (APIs) is strictly regulated, as they can impact the safety and efficacy of the final medicinal product.[2][3][4] Therefore, a comprehensive understanding of the toxicological profile of this compound is imperative.

The International Council for Harmonisation (ICH) provides a clear framework for the identification, qualification, and control of impurities in new drug substances and products.[2][3][4][5][6] According to these guidelines, impurities found at levels exceeding specific thresholds require toxicological assessment to qualify their safety.

The Principle of Read-Across in Toxicological Assessment

Given the limited direct toxicological data on this compound, the principle of "read-across" is a scientifically valid approach for risk assessment.[7][8][9] Read-across involves using toxicological data from structurally and mechanistically similar compounds (source substances) to predict the toxicity of a data-poor target substance. In this case, data from the parent compound, cephalexin, and other cephalosporins can inform the potential toxicological endpoints of concern for this compound.

Proposed Toxicological Evaluation Strategy for this compound

A tiered approach to the toxicological evaluation of this compound is recommended, starting with in silico and in vitro methods, followed by targeted in vivo studies if warranted by the initial findings or the concentration of the impurity.[10]

In Silico Toxicological Assessment

Computational toxicology offers a rapid and cost-effective initial screening of potential toxicities.[11][12][13][14]

-

Quantitative Structure-Activity Relationship (QSAR) Modeling : QSAR models can predict various toxicological endpoints, including mutagenicity, carcinogenicity, and organ-specific toxicities, based on the chemical structure of this compound.[11][13]

-

Expert Systems : Knowledge-based expert systems can be used to identify structural alerts for toxicity.

The following diagram illustrates a typical in silico toxicity prediction workflow:

Caption: Tiered approach for genotoxicity assessment of this compound.

Cytotoxicity Assessment

In vitro cytotoxicity assays provide valuable information on the potential for this compound to cause cell death.

-

Cell Viability Assays : Using a relevant cell line (e.g., human liver cells like HepG2, or kidney cells like HEK293), assays such as MTT, MTS, or neutral red uptake can determine the concentration of this compound that reduces cell viability.

-

Lactate Dehydrogenase (LDH) Release Assay : This assay measures membrane integrity and provides an indication of cytotoxicity.

In Vivo Toxicological Studies

If the in vitro results indicate potential toxicity, or if the level of this compound in the drug product exceeds the ICH qualification threshold, in vivo studies may be necessary. [6]

-

Acute Toxicity Study : A single-dose study in a rodent species can determine the acute toxic potential and identify target organs.

-

Repeated-Dose Toxicity Study : The duration of this study (e.g., 14 or 28 days) would depend on the intended duration of clinical use of the parent drug, cephalexin. This study would provide information on the toxic effects of repeated exposure and help establish a No-Observed-Adverse-Effect Level (NOAEL).

Experimental Protocols

The following are detailed, step-by-step methodologies for key proposed experiments. These protocols are based on standard toxicological practices and regulatory guidelines.

Protocol: Bacterial Reverse Mutation Assay (Ames Test)

-

Strains : Use a minimum of five strains of bacteria, including four strains of Salmonella typhimurium (TA98, TA100, TA1535, and TA1537) and one strain of Escherichia coli (WP2 uvrA) or S. typhimurium (TA102).

-

Metabolic Activation : Conduct the assay with and without a metabolic activation system (e.g., Aroclor 1254-induced rat liver S9 fraction).

-

Dose Levels : Use a minimum of five different analyzable concentrations of this compound, with the highest concentration being 5000 µ g/plate or the limit of solubility.

-

Procedure :

-

Plate Incorporation Method : Mix the test substance, bacterial culture, and S9 mix (if applicable) with molten top agar and pour onto minimal glucose agar plates.

-

Pre-incubation Method : Pre-incubate the test substance, bacterial culture, and S9 mix before adding the top agar and pouring onto plates.

-

-

Incubation : Incubate the plates at 37°C for 48-72 hours.

-

Data Analysis : Count the number of revertant colonies on each plate. A positive result is defined as a dose-related increase in the number of revertants and/or a reproducible increase of at least two-fold over the solvent control.

Protocol: In Vitro Cytotoxicity using MTT Assay

-

Cell Culture : Culture a suitable mammalian cell line (e.g., HepG2) in appropriate media and conditions until confluent.

-

Cell Seeding : Seed the cells into 96-well plates at a predetermined density and allow them to attach overnight.

-

Treatment : Expose the cells to a range of concentrations of this compound (and appropriate vehicle and positive controls) for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition : After the exposure period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.

-

Formazan Solubilization : Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Reading : Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis : Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration that inhibits 50% of cell growth).

Data Presentation and Interpretation

All quantitative data should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: Proposed In Vitro Toxicology Testing Battery for this compound

| Test | Endpoint Measured | Proposed Methodology |

| Genotoxicity | ||

| Ames Test | Gene mutation (point mutations and frameshifts) | S. typhimurium and E. coli strains with and without metabolic activation (S9) |

| Chromosomal Aberration | Structural chromosomal damage | Cultured mammalian cells (e.g., CHO, CHL) with and without metabolic activation (S9) |

| Mouse Lymphoma Assay | Gene mutation in mammalian cells | L5178Y mouse lymphoma cells with and without metabolic activation (S9) |

| Cytotoxicity | ||

| MTT Assay | Cell viability (mitochondrial dehydrogenase activity) | Human cell line (e.g., HepG2) exposed to a range of concentrations |

| LDH Release Assay | Cell membrane integrity | Human cell line (e.g., HepG2) exposed to a range of concentrations |

Conclusion

While direct toxicological data for this compound is not extensively available, a robust safety assessment can be constructed based on established toxicological principles, regulatory guidelines, and read-across from the parent compound and the broader class of cephalosporins. The proposed tiered testing strategy, beginning with in silico and in vitro assessments, provides a scientifically sound and resource-efficient approach to characterizing the toxicological profile of this important degradation product. The findings from such studies are essential for ensuring the quality, safety, and efficacy of cephalexin-containing pharmaceutical products.

References

-

Han, Y., Zhang, J., & Hu, C. (2018). A systematic toxicity evaluation of cephalosporins via transcriptomics in zebrafish and in silico ADMET studies. Food and Chemical Toxicology, 116(Pt B), 264-271. [Link]

-

International Journal of Pharmaceutical Investigation. (2023). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. [Link]

-

Scribd. (n.d.). ICH Guidelines for Drug Impurities. [Link]

-

Kelce, W. (2018). Drug Substance and Drug Product Impurities, Now what?. ResearchGate. [Link]

-

AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. [Link]

-

Han, Y., Zhang, J., & Hu, C. (2018). A systematic toxicity evaluation of cephalosporins via transcriptomics in zebrafish and in silico ADMET studies. PubMed. [Link]

-

Patsnap. (2023). Toxicology Testing Workflows For Degradation Products. [Link]

-

ICH. (2006). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). [Link]

-

SynThink. (n.d.). Cephalexin EP Impurities & USP Related Compounds. [Link]

-